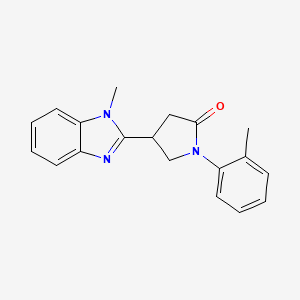

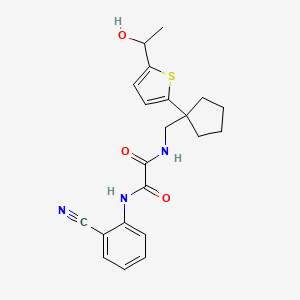

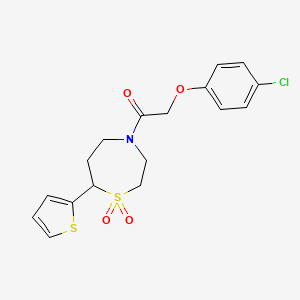

4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.381. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

The compound 4-(1-Methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one falls under the category of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. A related study on the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through one-pot condensation offers insights into the synthetic pathways that could potentially apply to the target compound. These compounds' structures were confirmed using various spectroscopic methods, highlighting the importance of structural elucidation in understanding the chemical behavior and potential applications of such molecules (Kharchenko et al., 2008).

Anticancer Properties

Benzimidazole derivatives have been explored for their anticancer properties, as evidenced by research on ruthenium(II) arene complexes with 2-aryldiazole ligands. These studies reveal the potential of benzimidazole-containing compounds in developing novel anticancer agents, suggesting possible research directions for this compound (Martínez-Alonso et al., 2014).

Biological Activity Prediction

The prediction of biological activity is crucial for understanding the potential applications of new compounds in scientific research. A study on the synthesis and toxicity evaluation of new pyrrole derivatives, which are structurally similar to the target compound, utilized various assays to assess their biological activity, including their potential as calcium channel blockers. This approach could be applied to this compound to predict its biological activities and potential therapeutic uses (Ivan et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of F3141-0123 is the WEE1 tyrosine kinase . WEE1 is a key regulator of cell cycle progression that influences entry into mitosis by modulating the activity of cyclin-dependent kinase 1 (CDK1, also referred to as cell division cycle 2 [CDC2]) .

Mode of Action

F3141-0123 is an adenosine triphosphate (ATP)-competitive inhibitor of the WEE1 tyrosine kinase . The proposed mechanism of action of F3141-0123 involves promoting entry into uncontrolled mitosis for cells with accumulated DNA damage . This ultimately leads to cell death via mitotic catastrophe .

Biochemical Pathways

In cancer cells, DNA damage response (DDR) pathways are often upregulated due to genomic instability . WEE1 is a key regulator of the G2/M and S-phase checkpoints where it leads to cell cycle arrest allowing DNA damage repair . Inhibition of WEE1 reduces the phosphorylation of CDC2 (CDK1) permitting cells to proceed through the cell cycle with an accumulation of DNA damage leading to mitotic catastrophe and ultimately cell death .

Pharmacokinetics

The pharmacokinetics of F3141-0123 are currently under investigation . It is known that F3141-0123 is orally bioavailable , but further studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of F3141-0123’s action is cell death via mitotic catastrophe . By promoting entry into uncontrolled mitosis for cells with accumulated DNA damage, F3141-0123 causes cells to die .

Action Environment

The action of F3141-0123 can be influenced by various environmental factors. For instance, the presence of the blood-brain barrier can prevent most therapeutics from reaching tumors at efficacious concentrations . F3141-0123 has been shown to effectively penetrate the brain and demonstrate anti-tumor activity in preclinical models of glioblastoma .

Propiedades

IUPAC Name |

4-(1-methylbenzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-13-7-3-5-9-16(13)22-12-14(11-18(22)23)19-20-15-8-4-6-10-17(15)21(19)2/h3-10,14H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJKMXCXGCNAGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide](/img/structure/B2952496.png)

![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)

![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)

![N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2952509.png)

![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2952514.png)